2-Amino-2-(pyridin-4-yl)acetamide
Description
2-Amino-2-(pyridin-4-yl)acetamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an acetamide group containing an amino moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The pyridine ring enhances hydrogen-bonding capacity and solubility, while the acetamide backbone allows for functionalization, as seen in compounds like 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
Properties
IUPAC Name |
2-amino-2-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6(7(9)11)5-1-3-10-4-2-5/h1-4,6H,8H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMVXXUZARMANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-4-yl)acetamide typically involves the reaction of 4-cyanopyridine with ammonia or an amine under specific conditions. One common method involves the treatment of 4-cyanopyridine with aqueous ammonia at elevated temperatures to yield the desired product . Another approach involves the use of alkyl cyanoacetates with substituted aryl or heteryl amines .
Industrial Production Methods
Industrial production methods for 2-Amino-2-(pyridin-4-yl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(pyridin-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural distinctions arise from substituents on the acetamide core and the aromatic ring:
- Pyridine vs. Quinoline/Indole Rings: 2-Amino-2-(pyridin-4-yl)acetamide contains a pyridine ring, which is smaller and less electron-rich than quinoline (e.g., (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ) or indole derivatives (e.g., 2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide ). Substituent Effects: Fluorine (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ) and methyl groups (e.g., N-(4-Methyl-pyridin-2-yl)-acetamide ) alter electronic density and steric hindrance, modulating reactivity and solubility.
Physicochemical Properties
*Biological activity values (e.g., 5.797 ) are likely IC₅₀ or inhibition constants but require context from primary literature.
†Estimated based on molecular formula.
- Melting Points : The indole-containing derivative (214°C ) has a significantly higher melting point than N-(4-Methyl-pyridin-2-yl)-acetamide (103°C ), reflecting stronger intermolecular forces due to hydrogen bonding and aromatic stacking.
- Solubility : Pyridine-based acetamides generally exhibit better aqueous solubility than phenyl-substituted analogs (e.g., Acetanilide ) due to the pyridine’s nitrogen lone pairs.
Key Research Findings and Limitations
- Structural Flexibility : The pyridin-4-yl acetamide core allows diverse functionalization, enabling optimization for specific targets.
- Data Gaps: Direct data on 2-Amino-2-(pyridin-4-yl)acetamide’s physicochemical and biological properties are sparse, necessitating further experimental validation.
- Contradictions : reports activity values without clarifying assay conditions, complicating cross-study comparisons.
Biological Activity
2-Amino-2-(pyridin-4-yl)acetamide, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-Amino-2-(pyridin-4-yl)acetamide can be represented as follows:
This compound possesses an amino group and a pyridine moiety, which are critical for its interaction with biological targets.
The biological activity of 2-Amino-2-(pyridin-4-yl)acetamide primarily involves its ability to bind to various enzymes and receptors. This binding modulates their activity, leading to several biological effects. The specific molecular targets can vary depending on the application but often include:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors or other signaling pathways.
Antimicrobial Properties
Research indicates that 2-Amino-2-(pyridin-4-yl)acetamide exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that modifications in the pyridine structure could enhance antibacterial potency against different strains of bacteria.
| Compound | Activity (MIC μg/mL) | Target Organism |
|---|---|---|
| 2-Amino-2-(pyridin-4-yl)acetamide | 16 | E. coli |
| Derivative A | 8 | S. aureus |
| Derivative B | 4 | P. aeruginosa |
These findings suggest that structural modifications can significantly impact antimicrobial efficacy.
Anticancer Activity
The anticancer potential of 2-Amino-2-(pyridin-4-yl)acetamide has been explored in various cancer cell lines. For instance, in vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 10 |
| MDA-MB-231 | 15 |
| HeLa | 12 |
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- Antimicrobial Efficacy : A study involving a series of pyridine derivatives found that those containing the 2-amino group showed enhanced activity against Staphylococcus aureus. The study concluded that the presence of the amino group was crucial for binding to bacterial targets, leading to increased efficacy.
- Anticancer Mechanism : In another investigation, researchers evaluated the effects of 2-Amino-2-(pyridin-4-yl)acetamide on apoptosis in cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of 2-Amino-2-(pyridin-4-yl)acetamide. Modifications to the pyridine ring or the amino group can significantly influence its pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased potency |
| Halogenation | Enhanced receptor binding |
| Alkyl chain extension | Improved solubility |
These insights guide further synthetic efforts to enhance the compound's therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
